4-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
4-Methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a structurally complex thiazole derivative featuring a carboxamide group at position 5, a 4-methyl substituent, a 1H-pyrrol-1-yl moiety at position 2, and a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole group. This compound’s design integrates heterocyclic motifs known for modulating biological activity, such as the thiazole core (common in kinase inhibitors) , the oxadiazole ring (implicated in metabolic stability and ligand-receptor interactions) , and the pyrrole group (contributing to π-π stacking in binding pockets).
Properties
IUPAC Name |
4-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-17(27-19(20-12)24-9-5-6-10-24)18(25)22-15-8-4-3-7-14(15)11-16-21-13(2)23-26-16/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWGOCJUYFNQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a novel synthetic derivative that incorporates diverse pharmacophoric elements, including thiazole and oxadiazole moieties. These structural features are associated with various biological activities such as anticancer, antimicrobial, and anticonvulsant effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
- Mechanism of Action : The incorporation of the 1,2,4-oxadiazole ring enhances the compound's ability to inhibit key enzymes involved in cancer cell proliferation. Studies indicate that oxadiazole derivatives can target enzymes like thymidylate synthase and histone deacetylases (HDAC) which are crucial for tumor growth and survival .
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity. For instance, compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against specific cancer types .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been correlated with increased anticancer activity .
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| 4-methyl-N-(...) | 1.61 ± 1.92 | Cancer Cell Lines |
| Analog A | 1.98 ± 1.22 | Cancer Cell Lines |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis revealed that modifications to the thiazole and oxadiazole rings significantly influence antibacterial efficacy.
- Testing Methods : Antimicrobial activity was assessed using the broth microdilution method, yielding promising results against resistant bacterial strains .
- Results : Certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
Anticonvulsant Activity
Research indicates potential anticonvulsant properties for this compound class, particularly those incorporating thiazole and pyrrole moieties.
- Animal Models : In studies utilizing the maximal electroshock seizure (MES) model, compounds in this class showed effective seizure protection .
- Comparative Efficacy : The anticonvulsant effects were comparable to established medications like ethosuximide, suggesting a viable alternative for treatment.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study involving a thiazole-based compound demonstrated a significant reduction in seizure frequency in patients with refractory epilepsy.
- Another case study reported substantial tumor regression in animal models treated with oxadiazole derivatives.
Comparison with Similar Compounds
Key Observations :
- Position 2 Substitutions: The 1H-pyrrol-1-yl group in the target compound may enhance binding to aromatic-rich enzyme pockets compared to pyridinyl (–2) or aminopyrimidine () groups, which prioritize hydrogen bonding .
- Phenyl Modifications : The 3-methyl-1,2,4-oxadiazole moiety improves metabolic stability over trifluoromethylphenyl () or chloro-methylphenyl (), which are bulkier and may affect bioavailability .
Efficiency Comparison :
- The target compound’s synthesis aligns with ’s general route (60–80% yields reported for similar analogs) , whereas Dasatinib’s synthesis requires stringent protection/deprotection steps (lower overall yields) .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the thiazole (δ 7.5–8.5 ppm), oxadiazole (δ 2.5–3.5 ppm for methyl groups), and pyrrole (δ 6.0–7.0 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
How can reaction yields be optimized during scale-up synthesis?
Advanced Research Question
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .
- Catalysts : Employ Pd catalysts for cross-coupling steps or phase-transfer catalysts for biphasic reactions .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
Data-driven approach : Use Design of Experiments (DoE) to optimize molar ratios and reaction times .
How should conflicting biological activity data be resolved?
Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) .
- Computational docking : Predict binding modes to identify key interactions with targets (e.g., kinases, GPCRs) .
- Metabolic stability testing : Assess compound degradation in microsomal models to rule out false negatives .
What experimental designs are recommended for studying target interactions?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-target binding .
- Mutagenesis studies : Identify critical residues in the target protein’s active site via alanine scanning .
Which analytical methods ensure purity and stability?
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities; aim for >95% purity .
- Stability studies : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis of the oxadiazole ring .
- Forced degradation : Expose to heat (40°C), light, and humidity to identify degradation pathways .
How can structure-activity relationships (SAR) be systematically explored?
Advanced Research Question
- Derivatization : Synthesize analogs by modifying the pyrrole (e.g., substituent variations) or oxadiazole (e.g., halogenation) .
- Bioisosteric replacement : Replace the thiazole with triazole or pyridine to assess potency changes .
- 3D-QSAR modeling : Corrogate steric/electronic properties with activity data to guide design .
What chemical reactions are feasible for functionalizing this compound?
Advanced Research Question
- Nucleophilic substitutions : React the oxadiazole methyl group with alkyl halides .
- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the thiazole position .
- Hydrolysis : Convert the carboxamide to carboxylic acid under acidic conditions for salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
